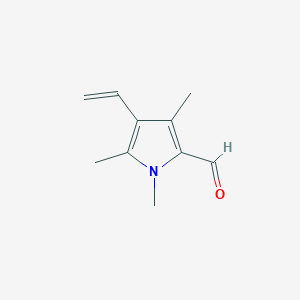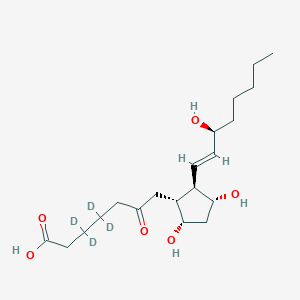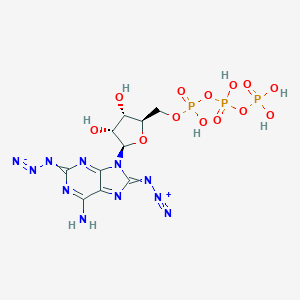![molecular formula C14H14BrN3O B163518 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 134881-53-1](/img/structure/B163518.png)
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not fully understood. However, research studies have suggested that it may inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the death of cancer cells. Additionally, this compound has been shown to modulate the immune response, which may contribute to its anti-inflammatory and antimicrobial properties.
Biochemical and Physiological Effects:
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is its potential use in the development of novel drugs for the treatment of cancer, inflammatory, and infectious diseases. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One of the main areas of focus is the development of novel drugs based on this compound for the treatment of cancer, inflammatory, and infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential use in the modulation of the immune response. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves the reaction of 4-bromobenzoyl chloride with 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.
Aplicaciones Científicas De Investigación
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been extensively studied for its potential applications in drug discovery and development. Several research studies have demonstrated its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has shown anti-inflammatory and antimicrobial properties, suggesting its potential use in the treatment of inflammatory and infectious diseases.
Propiedades
Número CAS |
134881-53-1 |
|---|---|
Nombre del producto |
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Fórmula molecular |
C14H14BrN3O |
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C14H14BrN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2 |
Clave InChI |
HDLANZVRTUDTAR-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1 |
SMILES canónico |
C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1 |
Sinónimos |
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)


